Phenylsulfamid

Übersicht

Beschreibung

Phenylsulfamide and its derivatives are a class of chemical compounds characterized by the presence of a sulfamide group attached to a phenyl ring. These compounds have been studied for various applications, including their use as polymer components, catalysts, and potential pharmaceuticals due to their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of phenylsulfamide derivatives often involves sulfonation reactions. For instance, a novel side-chain-sulfonated aromatic diamine was synthesized for use in polyimides, indicating the versatility of sulfonated compounds in material science . Another example is the preparation of a magnetic iron oxide supported phenylsulfonic acid, which was synthesized by modifying magnetic iron oxide cores and then sulfonating the aromatic rings . Additionally, visible-light-promoted radical (phenylsulfonyl)methylation reactions have been developed to create various (phenylsulfonyl)methylated compounds, showcasing the potential for phenylsulfamide derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of phenylsulfamide derivatives can be complex and is often analyzed using various spectroscopic techniques. For example, the structure of a disulfonimide derivative was characterized using quantum chemical calculations, single crystal X-ray diffraction, IR, and NMR spectroscopies . The study of these structures is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Phenylsulfamide derivatives undergo a variety of chemical reactions. The hydrolysis of phenylsulfamate esters has been studied, revealing that they react by associative and dissociative mechanisms depending on the pH, leading to products like sulfamic acid and phenol . The generation of a phenylsulfenium ion intermediate in certain reactions has also been supported by kinetic studies, which is significant for understanding the reactivity of sulfenamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylsulfamide derivatives are influenced by their molecular structure. For instance, sulfonated polyimides derived from phenylsulfamide showed good solubility in aprotic solvents and high thermal stability, which are important properties for their application in membrane technology . The taste properties of sodium monosubstituted and disubstituted phenylsulfamates have been investigated, revealing that these compounds can display primary tastes, and their structure-taste relationships have been explored . In the field of medicinal chemistry, fluorinated phenylsulfamates have shown strong inhibitory activity against certain carbonic anhydrase isozymes, which is relevant for the development of new pharmaceuticals . Furthermore, the hydrophobic substituents of the phenylmethylsulfamide moiety have been identified as potential selective carbonic anhydrase inhibitors, highlighting the importance of tailoring the molecular structure for specific biological targets .

Wissenschaftliche Forschungsanwendungen

Modulation der pulmonalen Entzündungsreaktion

Phenylsulfamid-Derivate wurden als Modulatoren der pulmonalen Entzündungsreaktion entwickelt. So haben Studien gezeigt, dass bestimmte Phenylsulfonamid-Derivate eine in-vitro-Anti-TNF-α-Wirkung ähnlich wie Thalidomid aufweisen . Dies ist besonders wichtig im Zusammenhang mit Lungenentzündungen, bei denen die akute Entzündungsreaktion reguliert werden muss .

Synthese von Organoschwefelverbindungen

This compound spielt eine entscheidende Rolle bei der Synthese von Organoschwefelverbindungen mit Schwefel-Stickstoff-Bindungen. Diese Verbindungen, darunter Sulfenamide, Sulfinamide und Sulfonamide, sind von entscheidender Bedeutung in der Pharmakologie, Agrochemie und Polymerchemie . Sie dienen als Bausteine in der pharmazeutischen Chemie und sind essentiell für die Medikamentenentwicklung und Entdeckungsprogramme .

Pharmakologische Bewertung

Die pharmakologische Bewertung von Phenylsulfonamid-Derivaten ist eine wichtige Anwendung. Durch strukturelle Modifikation von entzündungshemmenden Prototypen können Forscher Analoga synthetisieren, die sich durch ihre pharmakologischen Eigenschaften auszeichnen. So haben beispielsweise Tetrafluorphthlimid-Derivate von Phenylsulfonamid vielversprechende entzündungshemmende Profile gezeigt .

Medikamentenentwicklung und -entdeckung

This compound-Derivate sind ein integraler Bestandteil der Medikamentenentwicklung und -entdeckung. Ihre bedeutende Rolle bei der Entwicklung neuer Medikamente, insbesondere für die Behandlung entzündlicher Erkrankungen, macht sie zu einem Gegenstand intensiver Forschung. Die Fähigkeit, Entzündungsreaktionen auf molekularer Ebene zu modulieren, ist ein Schlüsselaspekt dieser Anwendung .

Chemische Synthesemethodik

Die direkte Synthese von Sulfenamiden, Sulfinamiden und Sulfonamiden aus Thiolen und Aminen ist ein Bereich, in dem this compound eingesetzt wird. Diese Methodik wird aufgrund ihrer Effizienz, Umweltfreundlichkeit und Wirtschaftlichkeit in der pharmazeutischen Industrie hoch geschätzt .

Fortgeschrittene Forschung und Feature-Artikel

This compound ist häufig in fortschrittlichen Forschungsarbeiten enthalten, die mehrere Techniken oder Ansätze umfassen. Diese Arbeiten bieten Einblicke in zukünftige Forschungsrichtungen und beschreiben mögliche Forschungsanwendungen, wobei die Vielseitigkeit der Verbindung und das Potenzial für hohe Auswirkungen in verschiedenen Bereichen hervorgehoben werden .

Wirkmechanismus

Target of Action

Phenylsulfamide, also known as Compound 10, primarily targets human carbonic anhydrase-II (hCA-II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play crucial roles in various biological processes including respiration, pH homeostasis, and electrolyte secretion.

Mode of Action

Phenylsulfamide acts as an inhibitor of hCA-II . It binds to the enzyme, reducing its activity and thereby disrupting the balance of carbon dioxide and bicarbonate in the body. The dissociation constant (Kd) of Phenylsulfamide for hCA-II is 45.50 μM, and the inhibition constant (Ki) is 79.60 μM . These values indicate the strength of the interaction between Phenylsulfamide and hCA-II, with lower values representing stronger binding.

Biochemical Pathways

The inhibition of hCA-II by Phenylsulfamide affects the carbonic anhydrase pathway. This pathway is involved in maintaining pH balance and facilitating gas exchange in the body. By inhibiting hCA-II, Phenylsulfamide can disrupt these processes, potentially leading to conditions such as metabolic acidosis or alkalosis depending on the extent and direction of the pH imbalance .

Pharmacokinetics

It’s known that the bioavailability and pharmacodynamic action of a compound are dependent on its interaction with transporter proteins, metabolic enzymes, gut microbiota, host factors, and the properties of the compound itself .

Result of Action

The primary result of Phenylsulfamide’s action is the inhibition of hCA-II, leading to disruptions in the carbonic anhydrase pathway . This can affect various physiological processes, including respiration and pH homeostasis.

Action Environment

The action, efficacy, and stability of Phenylsulfamide can be influenced by various environmental factors. For instance, the presence of other compounds can affect Phenylsulfamide’s absorption and metabolism, potentially altering its effectiveness . Additionally, the compound’s stability and activity may be affected by physical conditions such as temperature and pH.

Eigenschaften

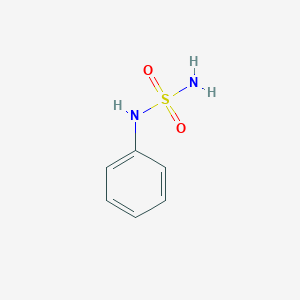

IUPAC Name |

(sulfamoylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVUYWTZRXOMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574504 | |

| Record name | N-Phenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15959-53-2 | |

| Record name | (Sulfamoylamino)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylaminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (SULFAMOYLAMINO)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB7R36ZAV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

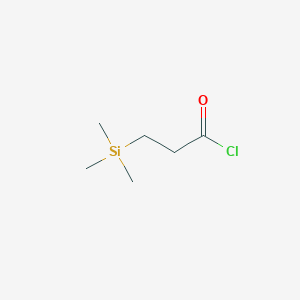

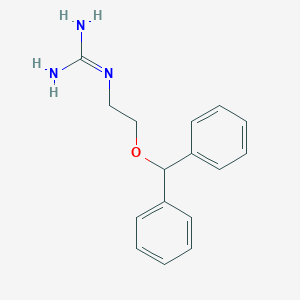

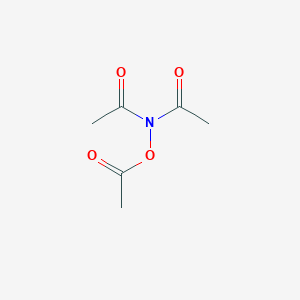

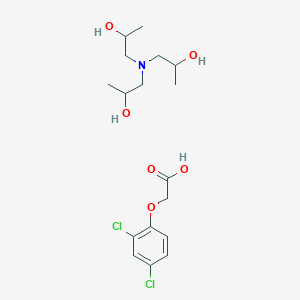

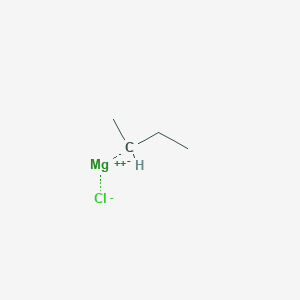

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

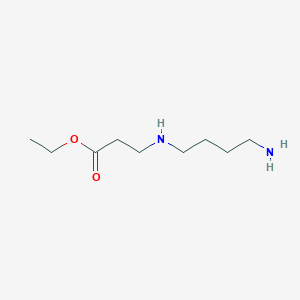

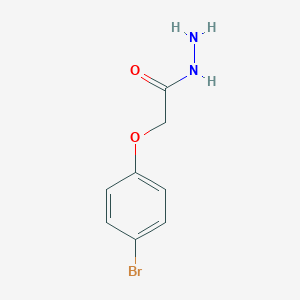

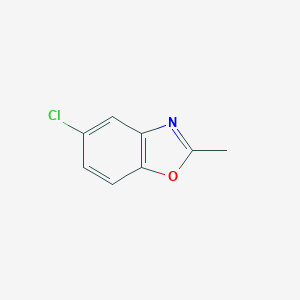

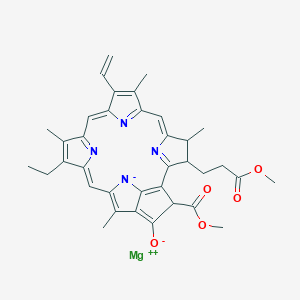

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)